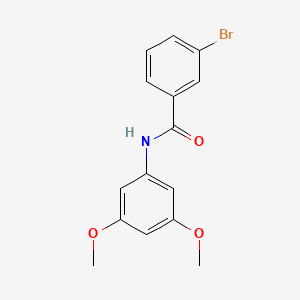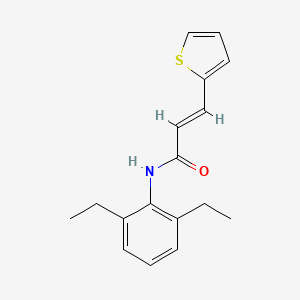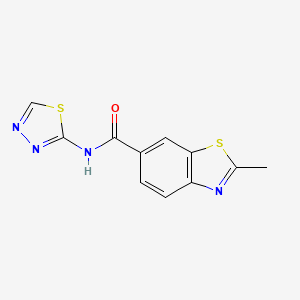
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EAPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. EAPPC belongs to the class of pyrazole derivatives and has been found to exhibit several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not well understood. However, it has been proposed that ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-1β, suggesting its anti-inflammatory activity. ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to reduce fever and pain in animal models, indicating its antipyretic and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is its ease of synthesis, making it readily available for laboratory experiments. Additionally, ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate exhibits significant biological activities at low concentrations, making it a cost-effective option for drug development. However, ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to exhibit some limitations, including its poor solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
Several future directions for the research on ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate. Secondly, the potential of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate as an anticancer agent needs to be explored further, including its efficacy against different types of cancer cells. Thirdly, the development of novel drug delivery systems for ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate may overcome its limitations in terms of solubility and bioavailability. Finally, the safety and toxicity of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate need to be evaluated thoroughly to ensure its clinical applicability.
Conclusion
In conclusion, ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is a promising chemical compound that exhibits significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Its ease of synthesis and cost-effectiveness make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action, explore its potential as an anticancer agent, and overcome its limitations in terms of solubility and bioavailability.
Synthesemethoden
The synthesis of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate involves the reaction between ethyl acetoacetate, phenylhydrazine, and phenylacetyl chloride in the presence of a base catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, resulting in the formation of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to exhibit significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-26-20(25)17-18(15-11-7-4-8-12-15)23(22-19(17)21)16(24)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVVNXIMYDBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)

![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)
